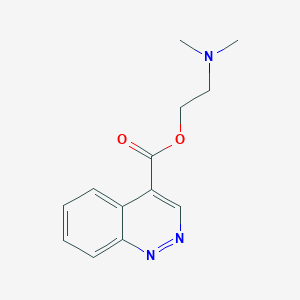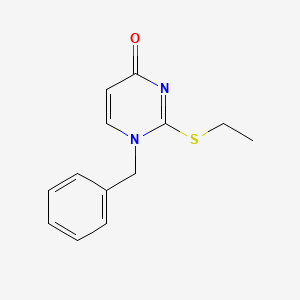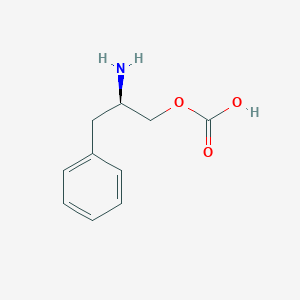
(R)-2-Amino-3-phenylpropyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-phenylpropyl hydrogen carbonate is an organic compound that features an amino group, a phenyl group, and a hydrogen carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenylpropyl hydrogen carbonate typically involves the reaction of ®-2-Amino-3-phenylpropanol with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrogen carbonate group.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-3-phenylpropyl hydrogen carbonate can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors to ensure efficient conversion of the starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-phenylpropyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Substitution: The hydrogen carbonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
®-2-Amino-3-phenylpropyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-phenylpropyl hydrogen carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially altering their function. The phenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The hydrogen carbonate group can participate in acid-base reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-phenylpropanol
- ®-2-Amino-3-phenylpropionic acid
- ®-2-Amino-3-phenylpropyl chloride
Uniqueness
®-2-Amino-3-phenylpropyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] hydrogen carbonate |
InChI |
InChI=1S/C10H13NO3/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
MEQYFCBIXOVKHT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

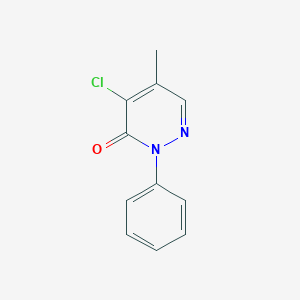
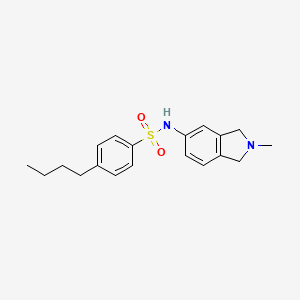


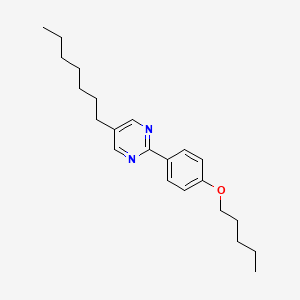
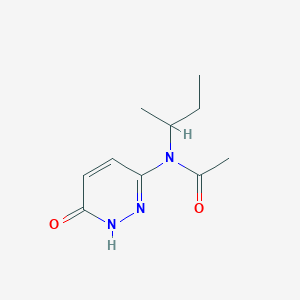
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)


![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
